4-chloro-N-cyclopropyl-3-{[1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-yl]amino}benzamide
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Overview
Description
4-Chloro-N-cyclopropyl-3-((1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-yl)amino)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-cyclopropyl-3-((1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-yl)amino)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazolo[3,4-d]pyridazinyl core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or similar compounds under acidic or basic conditions.
Introduction of the difluorophenyl group: This is achieved through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Attachment of the chloro-substituted benzamide: This step involves the reaction of the intermediate with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-cyclopropyl-3-((1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-yl)amino)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro-substituted benzamide moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Chloro-N-cyclopropyl-3-((1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-yl)amino)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Material Science: The compound’s structural properties make it useful in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving kinase inhibition.
Mechanism of Action
The mechanism of action of 4-Chloro-N-cyclopropyl-3-((1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-yl)amino)benzamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-cyclopropyl-3-((1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-yl)amino)benzoic acid
- 4-Chloro-N-cyclopropyl-3-((1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-yl)amino)benzylamine
Uniqueness
Compared to similar compounds, 4-Chloro-N-cyclopropyl-3-((1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-yl)amino)benzamide stands out due to its specific substitution pattern and the presence of the cyclopropyl group. These structural features contribute to its unique biological activity and make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H15ClF2N6O |
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Molecular Weight |
440.8 g/mol |
IUPAC Name |
4-chloro-N-cyclopropyl-3-[[1-(2,6-difluorophenyl)pyrazolo[3,4-d]pyridazin-4-yl]amino]benzamide |
InChI |
InChI=1S/C21H15ClF2N6O/c22-14-7-4-11(21(31)27-12-5-6-12)8-17(14)28-20-13-9-26-30(18(13)10-25-29-20)19-15(23)2-1-3-16(19)24/h1-4,7-10,12H,5-6H2,(H,27,31)(H,28,29) |
InChI Key |
ZWVCUFJZBBAOFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)Cl)NC3=C4C=NN(C4=CN=N3)C5=C(C=CC=C5F)F |
Origin of Product |
United States |
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